molecular formula C13H12BrNO2 B2640244 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 694465-29-7

1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B2640244
CAS No.: 694465-29-7
M. Wt: 294.148
InChI Key: OYGDDDSULIWSGE-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid ( 694465-29-7) is a specialized pyrrole derivative of significant interest in medicinal chemistry and organic synthesis. The compound features a bromophenyl substituent and a carboxylic acid functional group on a pyrrole core, making it a valuable building block for constructing more complex molecules. With the molecular formula C13H12BrNO2 and a molecular weight of 294.14 , this compound serves as a key intermediate for researchers developing novel heterocyclic compounds. The carboxylic acid group at the 3-position of the pyrrole ring is particularly valuable for further derivatization. Pyrrole-3-carboxylic acids can undergo various transformations, including decarboxylation upon heating or conversion to esters, amides, and other functional groups, enabling the creation of diverse compound libraries for structure-activity relationship studies. Pyrrole-containing compounds are recognized as privileged structures in drug discovery due to their presence in numerous natural products and pharmacologically active molecules . Recent scientific advances have highlighted the potential of pyrrole-based compounds as antibacterial agents, with research demonstrating activity against resistant bacterial strains . This specific bromophenyl-substituted pyrrole carboxylic acid offers researchers a versatile scaffold for designing new molecules targeting infectious diseases and other therapeutic areas. The compound is provided with high purity for research applications. For research purposes only. Not intended for diagnostic or therapeutic use. Store in a cool, dry place.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)-2,5-dimethylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-8-7-12(13(16)17)9(2)15(8)11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGDDDSULIWSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-bromoaniline, followed by the formation of the pyrrole ring through a Paal-Knorr synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research has indicated that pyrrole derivatives exhibit significant anticancer properties. Studies have shown that 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can inhibit the proliferation of certain cancer cell lines. For instance, a study demonstrated that this compound effectively reduced cell viability in human breast cancer cells through apoptosis induction mechanisms .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs .
  • Neuroprotective Properties : Preliminary studies indicate potential neuroprotective effects, suggesting that the compound could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of oxidative stress pathways .

Material Science Applications

  • Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form thin films with good charge transport properties is particularly noteworthy .
  • Polymer Chemistry : This compound can serve as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength, which is advantageous for various industrial applications .

Case Studies

StudyApplicationFindings
Study 1AnticancerDemonstrated significant reduction in cell viability in breast cancer cell lines through apoptosis .
Study 2Anti-inflammatoryInhibition of pro-inflammatory cytokines was observed, indicating potential for anti-inflammatory drug development .
Study 3Organic ElectronicsExhibited promising semiconductor properties for use in OLEDs and OPVs .
Study 4Polymer ChemistryEnhanced thermal stability and mechanical strength when incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents on the phenyl ring significantly influence reactivity, solubility, and biological activity. Key analogs include:

Compound Name Substituent (X) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid Br C₁₃H₁₂BrNO₂ ~294.1 Not explicitly listed High electrophilicity; potential for Suzuki-Miyaura coupling
1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid F C₁₃H₁₂FNO₂ 233.24 519151-74-7 Enhanced metabolic stability due to fluorine’s electronegativity
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid Cl C₁₃H₁₂ClNO₂ 249.7 60217-76-7 Moderate reactivity; used in anti-inflammatory studies
1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid Cl (meta) C₁₃H₁₂ClNO₂ 249.7 923721-15-7 Altered steric effects compared to para-substituted analogs

Key Observations :

  • Bromine vs. Chlorine/Fluorine : The bromine atom’s larger atomic radius increases steric bulk and enhances leaving-group ability in nucleophilic substitutions compared to chlorine or fluorine .
  • Solubility : Fluorinated analogs exhibit improved aqueous solubility due to fluorine’s polarity, whereas brominated derivatives are more lipophilic .

Commercial Availability and Pricing

Compound Name Vendor Purity Price (1g) Source
This compound BLD Pharm 98% $380
1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid Herun Bio >95% Price upon request
(2E)-3-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid Santa Cruz Biotech >98% $380

Biological Activity

1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound characterized by its unique structure, which includes a bromophenyl group and a carboxylic acid functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C13H12BrNO2
  • Molecular Weight : 294.14 g/mol
  • CAS Number : 694465-29-7

The presence of the bromine atom is significant as it can enhance the compound's reactivity and biological activity through mechanisms such as halogen bonding, which may improve binding affinity to biological targets compared to its analogs like chloro or fluoro derivatives .

Biological Activity Overview

Research indicates that compounds within the pyrrole family exhibit a wide range of biological activities. Specifically, this compound has been explored for its potential in antimicrobial and anticancer applications.

Antimicrobial Activity

A study evaluating various pyrrole derivatives demonstrated that compounds similar to this compound possess significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for effective compounds were reported as low as 3.125 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

CompoundMIC (µg/mL)Target Organism
This compoundTBDVarious Gram-positive bacteria
Pyrrole derivatives (e.g., pyrrole benzamide)3.125 - 12.5Staphylococcus aureus

Anticancer Activity

In vitro studies have suggested that pyrrole derivatives can inhibit cancer cell proliferation. The mechanism often involves interference with cellular pathways such as apoptosis and cell cycle regulation. Further research is necessary to elucidate the specific pathways affected by this compound.

Structure-Activity Relationship (SAR)

The biological activities of pyrrole derivatives are closely linked to their structural features. Modifications at various positions of the pyrrole ring can significantly influence potency and selectivity against specific biological targets. For instance, the introduction of electron-withdrawing groups enhances the activity against certain pathogens .

Case Studies

Case Study 1: Antitubercular Activity
A related study focused on pyrrole-based compounds designed to target Mycobacterium tuberculosis (Mtb). Compounds with similar structural motifs displayed potent anti-TB activity with MIC values below 0.016 µg/mL and low cytotoxicity (IC50 > 64 µg/mL). This suggests that modifications in the pyrrole structure can yield promising candidates for drug development against resistant strains of tuberculosis .

Case Study 2: Dual Acting Inhibitors
Research involving pyrrole derivatives has also identified dual-action inhibitors targeting both acetylcholinesterase (AChE) and monoamine oxidase (MAO). This dual inhibition is beneficial in treating neurodegenerative diseases like Alzheimer's, showcasing the versatility of pyrrole compounds in therapeutic applications .

Q & A

Basic: What are the key considerations in synthesizing 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, and how can reaction intermediates be characterized?

Answer:
The synthesis typically involves introducing the bromophenyl group via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts to couple aryl halides with boronic acids. For intermediates, column chromatography (e.g., silica gel) is critical for purification. Characterization relies on 1H/13C NMR to confirm substituent integration and coupling patterns, LCMS to verify molecular weight, and FT-IR to identify the carboxylic acid moiety (-COOH stretch ~2500-3300 cm⁻¹). For example, ethyl ester intermediates (common in pyrrole synthesis) may require hydrolysis under acidic conditions to yield the final carboxylic acid .

Basic: Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?

Answer:

  • 1H/13C NMR : Resolve methyl groups (δ ~2.1–2.5 ppm) and aromatic protons (δ ~7.3–7.6 ppm for bromophenyl).
  • LCMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 310.2 for C13H12BrNO2).
  • X-ray crystallography : Definitive proof of stereochemistry and crystal packing (e.g., monoclinic systems, space group P21/c) .
  • Elemental analysis : Validate purity (>95%) and stoichiometry .

Advanced: How can researchers resolve contradictions between computational (DFT) predictions and experimental crystallographic data for this compound?

Answer:
Discrepancies often arise from solvent effects or crystal packing forces not modeled in gas-phase DFT. Strategies include:

  • Re-optimizing DFT calculations with polarizable continuum models (PCM) to mimic solvent environments.
  • Performing Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br···H contacts) influencing crystal structure .
  • Validating with multiple crystal forms (polymorphs) to assess conformational flexibility .

Advanced: What strategies optimize synthetic yield when steric hindrance from the 2,5-dimethyl groups impedes reactivity?

Answer:

  • Ligand design : Use bulky ligands (e.g., XPhos) to stabilize transition states in coupling reactions.
  • Microwave-assisted synthesis : Enhance reaction kinetics under controlled temperature/pressure.
  • Protecting groups : Temporarily block the carboxylic acid to reduce steric clash during pyrrole functionalization .

Basic: How can researchers assess the compound’s purity and stability under varying storage conditions?

Answer:

  • HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to monitor degradation products.
  • Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/basic conditions (pH 3–10) for 48–72 hours.
  • LCMS/MS : Track hydrolysis or decarboxylation by identifying fragments (e.g., loss of CO2, m/z 266.1) .

Advanced: How to design a robust bioactivity study to evaluate this compound’s potential as an antifungal agent while minimizing false positives?

Answer:

  • Primary screening : Use Candida albicans or Aspergillus niger in broth microdilution assays (MIC values).
  • Secondary assays : Validate hits with time-kill kinetics and biofilm inhibition studies.
  • Control for aggregation : Include detergent (e.g., 0.01% Triton X-100) to rule out nonspecific inhibition.
  • SAR analysis : Compare with analogs (e.g., 4-chlorophenyl derivatives) to identify critical substituents .

Advanced: What approaches enable regioselective functionalization of the pyrrole ring for structure-activity relationship (SAR) studies?

Answer:

  • Directing groups : Introduce temporary substituents (e.g., -COOEt) to steer electrophilic substitution to the C4 position.
  • Transition-metal catalysis : Use Pd/Ni to facilitate C-H activation at specific sites.
  • NOESY NMR : Detect spatial proximity of substituents to confirm regiochemistry post-synthesis .

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